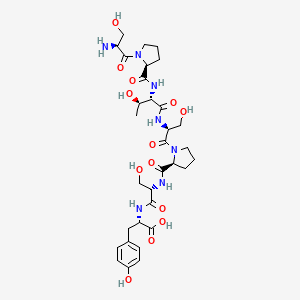

Ser-Pro-Thr-Ser-Pro-Ser-Tyr

Description

Properties

CAS No. |

154361-25-8 |

|---|---|

Molecular Formula |

C32H47N7O13 |

Molecular Weight |

737.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C32H47N7O13/c1-16(43)25(37-28(47)24-5-2-10-38(24)30(49)19(33)13-40)29(48)36-22(15-42)31(50)39-11-3-4-23(39)27(46)35-21(14-41)26(45)34-20(32(51)52)12-17-6-8-18(44)9-7-17/h6-9,16,19-25,40-44H,2-5,10-15,33H2,1H3,(H,34,45)(H,35,46)(H,36,48)(H,37,47)(H,51,52)/t16-,19+,20+,21+,22+,23+,24+,25+/m1/s1 |

InChI Key |

GXKCGCUYSLSPCI-NNTVNFAASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)N)O |

Origin of Product |

United States |

Structural Characterization and Conformational Dynamics of Ser Pro Thr Ser Pro Ser Tyr

Solution-State Conformational Analysis of Ser-Pro-Thr-Ser-Pro-Ser-Tyr Peptides

In solution, the this compound peptide exhibits a dynamic equilibrium between disordered states and more structured conformations. Spectroscopic methods have been instrumental in characterizing these states.

Circular Dichroism (CD) Spectroscopy Studies of this compound

Circular dichroism (CD) spectroscopy has been a key tool in evaluating the secondary structure of the this compound peptide and its polymeric form, poly(this compound). researchgate.netoup.com CD spectra of the monomeric heptapeptide (B1575542) in aqueous solution indicate the presence of a turn structure. researchgate.netoup.comresearchgate.net This turn conformation is significantly stabilized in less polar solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) and acetonitrile (B52724). researchgate.netoup.comresearchgate.net For the polyheptapeptide, the conformation in water is predominantly disordered. researchgate.netresearchgate.net However, the addition of TFE or acetonitrile induces a more ordered structure, suggesting the stabilization of turn structures within each repeating unit and potentially a higher-order super-conformation driven by the sequence's periodicity. researchgate.netresearchgate.net

Table 1: Summary of CD Spectroscopy Findings for this compound

| Peptide Form | Solvent | Predominant Conformation | Citation |

|---|---|---|---|

| Monomeric Heptapeptide | Water | Presence of turn structure | researchgate.netoup.comresearchgate.net |

| Monomeric Heptapeptide | 2,2,2-Trifluoroethanol (TFE) | Stabilized turn structure | researchgate.netoup.comresearchgate.net |

| Monomeric Heptapeptide | Acetonitrile | Stabilized turn structure | researchgate.netoup.comresearchgate.net |

| Polymeric Heptapeptide | Water | Disordered | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy has provided more detailed, atom-level insights into the peptide's structure. nih.govrutgers.edu Sequence-specific assignment of the peptide's resonances was achieved using two-dimensional techniques like Double Quantum Filtered Correlated Spectroscopy (DQF-COSY). rutgers.edu To detect secondary structure and through-space proximities, Rotating Frame Overhauser Effect Spectroscopy (ROESY) was employed. rutgers.edu These NMR investigations confirmed the presence of β-turn structures, particularly Type II β-turns, in analogues of the native sequence where substitutions were made to preorganize the structure. nih.govrutgers.edu In contrast, the native sequence itself shows a relatively low population of stable turn structures in aqueous solution, consistent with a dynamic equilibrium. nih.govrutgers.edu

Table 2: NMR Techniques and Findings for this compound Analogues

| NMR Experiment | Purpose | Key Finding | Citation |

|---|---|---|---|

| DQF-COSY | Sequence-specific resonance assignment | Enabled identification of individual amino acid signals | rutgers.edu |

Identification of Turn Structures within this compound

A recurring theme in the structural analysis of this compound is the formation of turn structures. The peptide contains two overlapping Ser-Pro-Xaa-Xaa sequences, which are known motifs for forming β-turns. nih.govrutgers.edu Theoretical conformational analysis using molecular mechanics predicted the presence of two turn structures in the minimum energy conformation: an open turn at the Pro2-Thr3 sequence and a γ-turn at Pro5. oup.comresearchgate.net Experimental CD and NMR data support these theoretical models, confirming that while the peptide is flexible, it has a distinct propensity to fold into turn conformations. researchgate.netrutgers.edu Specifically, studies on modified analogues have shown that increasing the population of a β-turn at the amino-terminal Ser-Pro site can promote the formation of a similar structure at the carboxy-terminal site. rutgers.edu This suggests a cooperative folding mechanism within the single repeat unit. rutgers.edu

Solvent Effects on this compound Conformation

The conformation of this compound is highly sensitive to its solvent environment. As established by CD spectroscopy, the turn structures that are transiently populated in water become significantly more stable and predominant in organic solvents like TFE and acetonitrile. researchgate.netoup.comresearchgate.net This indicates that hydrophobic interactions and the reduction of hydrogen bonding competition with the solvent play a key role in stabilizing the peptide's folded state. The disordered conformation observed for the polymeric version in water suggests that in an aqueous environment, the peptide chain is flexible, which may be a requirement for its diverse interactions with other proteins involved in the transcription cycle. researchgate.netresearchgate.net

Solid-State Structural Elucidation of this compound Analogues

While a crystal structure of the isolated this compound peptide is not available, structural data from complexes involving this sequence provide critical insights.

X-ray Crystallographic Analysis of Phosphorylated and Modified this compound Peptide Complexes

X-ray crystallography has been used to determine the structure of protein domains in complex with peptides containing the this compound sequence, particularly in modified forms. A notable example is the solution NMR structure of the Tudor domain of TDRD3 bound to an asymmetrically dimethylated arginine (aDMA) within a CTD peptide. researchgate.net The analysis revealed that the peptide binds within a specific aromatic cavity on the Tudor domain surface. researchgate.net

Furthermore, while direct X-ray data on phosphorylated this compound is limited in the provided context, it is widely proposed that phosphorylation of the serine and threonine residues acts as a switch, altering the peptide's conformation and its affinity for various binding partners. ethernet.edu.et Small-angle X-ray scattering (SAXS) studies on phosphorylated CTD constructs suggest that phosphorylation does not cause a simple expansion of the chain but rather disrupts the transient β-strand structures that may form in the unphosphorylated state. researchgate.net This disruption and reformation of turn structures, modulated by phosphorylation, is thought to be a key mechanism for recruiting the factors needed for different stages of transcription. researchgate.net

Table 3: Structural Details of a Modified CTD Peptide Complex

| Complex | Method | Key Structural Features of the Peptide | Citation |

|---|---|---|---|

| TDRD3 Tudor Domain with asymmetrically dimethylated CTD peptide | Solution NMR Spectroscopy | The peptide is bound in an extended conformation within an aromatic cavity on the protein surface. | researchgate.net |

Computational Modeling and Molecular Dynamics Simulations of this compound

The heptapeptide this compound is a consensus sequence of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II. oup.comresearchgate.net Understanding its three-dimensional structure and dynamic behavior is crucial for elucidating its function. Computational modeling and molecular dynamics (MD) simulations have emerged as powerful tools to investigate the conformational landscape of this peptide.

Prediction of this compound Conformations

Theoretical conformational analyses, utilizing molecular mechanics and energy functions like ECEPP (Empirical Conformational Energy Program for Peptides), have been conducted to predict the stable conformations of the this compound sequence. oup.comresearchgate.net For a single heptapeptide unit (modeled as Ac-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-NHMe), the minimum energy conformations are characterized by two turn structures. oup.comoup.com Specifically, an open turn is observed at the Pro²-Thr³ residues, and a γ-turn is found at Pro⁵. oup.comoup.com The amino acid residues adjacent to these turns typically adopt extended or semi-extended conformations. oup.comresearchgate.net

Circular dichroism (CD) spectroscopy studies have complemented these computational predictions. The CD spectrum of the heptapeptide H–Ser–Pro–Thr–Ser–Pro–Ser–Tyr–OH in water suggests the presence of a turn structure. oup.com This turn conformation is further stabilized in organic solvents like 2,2,2-trifluoroethanol (TFE) and acetonitrile. oup.com However, for the polymeric form, poly(Ser–Pro–Thr–Ser–Pro–Ser–Tyr), a disordered conformation appears to be predominant in aqueous solutions. oup.com This suggests that the conformational landscape of the peptide is highly dependent on its environment and length.

When multiple repeats of the heptapeptide are considered, such as in Ac-(this compound)₁₆-NHMe, computational models predict the formation of long-periodic helices with a large number of residues per turn. oup.comoup.com These helical structures have radii of approximately 10–13 Å and are composed of alternating backbone conformations of extended and turn structures, reflecting the conformational tendencies of the single heptapeptide unit. oup.comoup.com Interestingly, in these predicted helical structures, the tyrosyl side-chains are predominantly located in the helical interior. oup.comresearchgate.net

It is worth noting that the native sequence in aqueous solution is considered to have a relatively low population of turn structures. nih.govrutgers.edu The inherent flexibility of the peptide allows it to exist as an ensemble of conformations.

Table 1: Predicted Conformations of this compound and its Polymer

| Peptide Model | Method | Predicted Conformation | Key Features |

|---|---|---|---|

| Ac-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-NHMe | Molecular Mechanics (ECEPP) | Minimum energy conformations with turn structures | Open turn at Pro²-Thr³; γ-turn at Pro⁵; Adjacent residues are extended or semi-extended. oup.comoup.com |

| H–Ser–Pro–Thr–Ser–Pro–Ser–Tyr–OH | Circular Dichroism | Turn structure | Stabilized in TFE and acetonitrile. oup.com |

| poly(Ser–Pro–Thr–Ser–Pro–Ser–Tyr) | Circular Dichroism | Predominantly disordered | In aqueous solution. oup.com |

| Ac-(this compound)₁₆-NHMe | Molecular Mechanics (ECEPP) | Long-periodic helices | Radius of 10–13 Å; Alternating extended and turn structures; Tyrosyl side-chains in the interior. oup.comoup.com |

Analysis of Inter-Residue Interactions within this compound

The conformation of this compound is stabilized by a network of inter-residue interactions. The sequence contains two Ser-Pro-X-X motifs, which have a strong propensity to form β-turns. researchgate.net Molecular dynamics simulations of a tandem repeat of the consensus sequence have shown that phosphorylation can significantly influence the conformational distribution, often leading to a more compact structure. ims.ac.jp

A key interaction involves the aromatic side chain of the C-terminal tyrosine residue. It has been proposed that this tyrosine can interact with DNA through intercalation. researchgate.netethernet.edu.et Fluorescence experiments, NMR titrations, and viscometric analyses of peptide analogues suggest that the tyrosine rings engage in a non-classical intercalation mode, involving partial aromatic stacking with the Watson-Crick base pairs of DNA. nih.gov

The presence of multiple hydroxyl groups on the serine and threonine residues also provides ample opportunity for hydrogen bonding, both internally and with the surrounding solvent, which contributes to the peptide's conformational flexibility.

Table 2: Key Inter-Residue Interactions in this compound

| Interacting Residues/Components | Type of Interaction | Significance |

|---|---|---|

| Ser-Pro-X-X motifs | β-turn formation | Contributes to the folded structure of the peptide. researchgate.net |

| Tyrosine side chain | Aromatic stacking (intercalation) | Proposed mechanism for DNA binding. researchgate.netnih.gov |

| Ser(7a) and Ser(2b) in a tandem repeat | Hydrogen bonding | Can stabilize an extended conformation. ims.ac.jp |

| Serine and Threonine hydroxyl groups | Hydrogen bonding | Contributes to conformational flexibility and interaction with solvent. |

| Proline residues | Cis-trans isomerization | Can induce significant conformational changes. ims.ac.jp |

Post Translational Modifications Ptms of Ser Pro Thr Ser Pro Ser Tyr

Phosphorylation of Ser-Pro-Thr-Ser-Pro-Ser-Tyr Residues

The phosphorylation status of the this compound heptad repeat is in a constant state of flux, governed by the antagonistic activities of specific kinases and phosphatases. nih.govcell.com This dynamic interplay generates distinct phosphorylation patterns, often referred to as the "CTD code," which dictates the functional state of the RNAP II enzyme throughout the transcription process, from initiation to elongation and termination. nih.govnih.govtandfonline.com

Serine Phosphorylation Sites (Ser2, Ser5, Ser7) within the Heptad Repeat

Phosphorylation of the three serine residues at positions 2, 5, and 7 is the most extensively studied post-translational modification of the heptad repeat. tandfonline.comnih.gov These modifications are not static but rather change dynamically as RNAP II progresses through a gene.

Serine-5 (Ser5) Phosphorylation : This modification is a hallmark of transcription initiation. wikipedia.orgresearchgate.net The kinase subunit of the general transcription factor TFIIH, CDK7 (Kin28 in yeast), is primarily responsible for phosphorylating Ser5 when RNAP II is at the promoter. tandfonline.comcell.comreactome.org This phosphorylation event is crucial for promoter clearance and the recruitment of mRNA capping enzymes. reactome.orgreactome.orgelifesciences.org Levels of Ser5 phosphorylation are typically high at the 5' end of genes and diminish as transcription proceeds towards the 3' end. nih.govacs.org

Serine-2 (Ser2) Phosphorylation : In contrast to Ser5, phosphorylation at Ser2 is associated with the elongation phase of transcription. wikipedia.orgnih.gov This modification is catalyzed by kinases such as CDK9 (a component of P-TEFb) and CDK12 in metazoans, and Ctk1 and Bur1 in yeast. cell.comnih.govportlandpress.com The level of Ser2 phosphorylation increases as RNAP II moves along the gene body and is important for recruiting factors involved in splicing, 3'-end processing, and transcription termination. wikipedia.orgcell.comportlandpress.com

Serine-7 (Ser7) Phosphorylation : Phosphorylation of Ser7 plays a more specialized role, particularly in the transcription of small nuclear RNA (snRNA) genes in mammals. nih.govnih.govox.ac.uk CDK7 is also responsible for Ser7 phosphorylation at the promoters of these genes. tandfonline.comreactome.org This modification is essential for the recruitment of the Integrator complex, which is required for the 3'-end processing of snRNA transcripts. tandfonline.comnih.govox.ac.uk

| Serine Position | Primary Kinase(s) | Associated Transcriptional Stage | Key Function(s) |

|---|---|---|---|

| Ser2 | CDK9, CDK12 (Metazoans); Ctk1, Bur1 (Yeast) | Elongation/Termination | Recruitment of splicing and 3'-end processing factors. wikipedia.orgcell.comportlandpress.com |

| Ser5 | CDK7/TFIIH (Kin28 in Yeast) | Initiation/Promoter Clearance | Recruitment of mRNA capping enzymes. reactome.orgreactome.orgelifesciences.org |

| Ser7 | CDK7/TFIIH | Initiation/Elongation (snRNA genes) | Recruitment of the Integrator complex for snRNA processing. tandfonline.comnih.govox.ac.uk |

Threonine Phosphorylation Sites (Thr4) within the Heptad Repeat

Once considered an "orphan" modification, the phosphorylation of threonine at position 4 (Thr4) is now recognized as a critical regulatory mark. tandfonline.com In mammalian cells, Polo-like kinase 3 (Plk3) has been identified as a kinase that targets Thr4. cipsm.deresearchgate.netnih.gov Studies have also implicated CDK9 in Thr4 phosphorylation. tandfonline.comcolumbia.edu The levels of Thr4 phosphorylation increase in the 3' region of genes, subsequent to the rise in Ser2 phosphorylation. cipsm.denih.gov This modification is essential for transcriptional elongation and has been specifically implicated in the 3'-end processing of histone mRNAs. cipsm.denih.govnih.govnih.gov Loss of Thr4 phosphorylation can lead to a significant reduction in Ser2 phosphorylation, indicating a cross-talk between these two marks. nih.govnih.gov

Tyrosine Phosphorylation Sites (Tyr1) within the Heptad Repeat

Tyrosine at the first position (Tyr1) of the heptad repeat is also a target for phosphorylation. tandfonline.comcipsm.de In mammalian cells, the non-receptor tyrosine kinase c-Abl has been identified as a key Tyr1 kinase. tandfonline.comnih.gov Tyr1 phosphorylation levels are low at promoters but increase downstream of the transcription start site, correlating with Ser2 phosphorylation levels. tandfonline.com However, unlike Ser2 phosphorylation, the Tyr1 mark tends to decrease before RNAP II reaches the polyadenylation site. tandfonline.com A significant function of Tyr1 phosphorylation is its ability to direct the kinase activity of P-TEFb (containing CDK9), altering its specificity from Ser5 to Ser2, which is a crucial step in the transition from transcription initiation to elongation. nih.govelifesciences.orgnih.gov This modification has also been shown to be a hallmark of promoter-associated RNAP II in mammalian cells, particularly in the antisense direction, and is enriched at active enhancers. nih.gov

Enzymology of this compound Phosphorylation

The precise and timely phosphorylation of the heptad repeat is carried out by a suite of protein kinases, each with specific substrate preferences and roles in the transcription cycle.

The specificity of CTD kinases for different residues within the YSPTSPS motif is fundamental to the establishment of the CTD code. nih.gov Despite the repetitive nature of the substrate, kinases exhibit remarkable selectivity.

CDK7 , as part of TFIIH, shows a strong preference for Ser5 . nih.gov This specificity is crucial for its role during transcription initiation. reactome.org CDK7 is also a key kinase for Ser7 phosphorylation. tandfonline.comreactome.org

CDK9 , the catalytic subunit of P-TEFb, is considered a primary Ser2 kinase, essential for productive elongation. nih.govportlandpress.comelifesciences.org However, its activity and specificity can be modulated. For instance, prior phosphorylation of Tyr1 by c-Abl can switch CDK9's preference from Ser5 to Ser2. nih.govnih.gov CDK9 has also been implicated in Thr4 phosphorylation. tandfonline.comnih.gov

c-Abl specifically targets Tyr1 , and this modification is important for subsequent phosphorylation events and the stability of RNAP II. tandfonline.comnih.govnih.gov

Polo-like kinase 3 (Plk3) and Plk1 have been identified as Thr4 kinases in mammalian cells. tandfonline.comcipsm.deresearchgate.net

Other kinases like Erk2 have dual specificity for Ser2 and Ser5, while Dyrk1a has been characterized as a Ser2-specific kinase. nih.gov

The structural basis for this specificity often lies within motifs in the activation loop of the kinases, which differentiate the local sequence context of the target residues. nih.gov

A variety of kinases that phosphorylate the this compound repeat have been identified and characterized through biochemical and genetic studies. These are often cyclin-dependent kinases (CDKs) whose activity is regulated by a partner cyclin protein.

CDK7/Cyclin H : A subunit of the general transcription factor TFIIH, this kinase is essential for phosphorylating Ser5 and Ser7 at the beginning of the transcription cycle. tandfonline.comwikipedia.org

CDK9/Cyclin T1 (P-TEFb) : This complex is a key positive transcription elongation factor that phosphorylates Ser2 of the CTD, a critical step for releasing paused RNAP II into productive elongation. nih.govelifesciences.org

CDK12/Cyclin K : This kinase pair also functions as a major Ser2 kinase during transcription elongation. nih.gov

Ctk1/Ctk2/Ctk3 (CTDK-I) : This is the primary Ser2 kinase complex in S. cerevisiae. cell.comnih.govnih.gov Ctk1 is the catalytic subunit, homologous to CDKs. nih.govresearchgate.net

c-Abl : A non-receptor tyrosine kinase that phosphorylates Tyr1. Its activity is implicated in the transition to elongation and in the DNA damage response. nih.govnih.gov

| Kinase/Complex | Primary Target Residue(s) | Known Function |

|---|---|---|

| CDK7 (as part of TFIIH) | Ser5, Ser7 | Transcription initiation, promoter clearance, snRNA gene expression. tandfonline.comwikipedia.orgreactome.org |

| CDK9 (as part of P-TEFb) | Ser2, Thr4 | Transcription elongation, release from pausing. tandfonline.comnih.govelifesciences.org |

| CDK12 | Ser2 | Transcription elongation. nih.gov |

| Ctk1 (as part of CTDK-I) | Ser2 | Major Ser2 kinase in yeast. cell.comnih.gov |

| c-Abl | Tyr1 | Promotes Ser2 phosphorylation by P-TEFb, enhancer function. nih.govnih.govnih.gov |

| Polo-like kinase 3 (Plk3) | Thr4 | Transcriptional elongation, histone mRNA processing. cipsm.deresearchgate.netnih.gov |

| Dyrk1a | Ser2 | Ser2-specific kinase with roles in neurogenesis and other cellular functions. nih.gov |

Roles of Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs)

The phosphorylation of the this compound repeat is a key regulatory mechanism, primarily governed by the coordinated action of Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs). These kinases are serine/threonine-specific and play pivotal roles in controlling the progression of the cell cycle and modulating transcription in response to a variety of cellular signals. nih.govwikipedia.org

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are central to the regulation of the transcription cycle. nih.gov Their activity is dependent on association with a regulatory cyclin subunit. nih.gov Several CDKs have been identified to phosphorylate the CTD at specific serine residues:

CDK7 , a component of the general transcription factor TFIIH, is primarily responsible for phosphorylating Serine 5 (Ser5) during transcription initiation.

CDK9 , the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates Serine 2 (Ser2) to facilitate the transition from promoter-proximal pausing to productive elongation. nih.gov

CDK12 and CDK13 , in complex with cyclin K, also contribute to Ser2 phosphorylation during elongation. nih.gov

The sequential and differential phosphorylation of Ser5 and Ser2 by these CDKs creates a dynamic pattern on the CTD that dictates the recruitment of different sets of factors throughout the transcription process. The general specificity for CDKs involves a Ser/Thr-Pro motif, making the Ser-Pro sequences within the heptapeptide (B1575542) repeat ideal substrates. wikipedia.org

Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that respond to various extracellular stimuli and stress signals, transducing these signals into cellular responses, including the regulation of gene expression. wikipedia.org The classical MAPK cascade involves the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Studies have shown that ERK1/2 can phosphorylate the CTD, specifically at Serine 5 residues. nih.gov This phosphorylation can be triggered by stimuli such as osmotic and oxidative stress, or serum stimulation, and notably, can occur independently of active transcription. nih.gov This suggests a role for MAPKs in modulating the pool of RNAP II for a rapid response to environmental cues. Like CDKs, MAPKs generally phosphorylate serine or threonine residues that are followed by a proline.

| Kinase Family | Specific Kinases | Primary Target in Heptapeptide | Key Role in Transcription |

| CDKs | CDK7 (as part of TFIIH) | Ser5 | Initiation |

| CDK9 (as part of P-TEFb) | Ser2 | Elongation | |

| CDK12, CDK13 | Ser2 | Elongation | |

| MAPKs | ERK1, ERK2 | Ser5 | Response to cellular stress, Transcription-independent phosphorylation |

Enzymology of this compound Dephosphorylation

The phosphorylation status of the this compound motif is dynamically regulated not only by kinases but also by a group of dedicated phosphatases. The timely removal of phosphate (B84403) groups from specific serine residues is crucial for the recycling of RNAP II and the proper progression through the transcription cycle.

Phosphatase Recognition Motifs on this compound

The specificity of CTD phosphatases is determined by their ability to recognize specific phosphorylated residues within the context of the heptapeptide repeat. A key determinant for the recognition by certain phosphatases is the conformation of the proline residue immediately C-terminal to the phosphorylated serine.

The pSer-Pro motif is a critical recognition element. For instance, the phosphatase Ssu72 exhibits a strong preference for a pSer5-Pro6 motif where the peptide bond is in the cis conformation. mdpi.comnih.gov This conformational specificity is crucial for its catalytic activity. The bulky Tyr1 residue preceding Ser2 can sterically hinder the formation of the required cis conformation for the pSer2-Pro3 motif, thereby contributing to the specificity of Ssu72 for pSer5 over pSer2. nih.gov This structural constraint ensures that the correct phosphate is removed at the appropriate stage of transcription.

Characterization of this compound Phosphatases (e.g., SCPs, Ssu72)

Two major families of phosphatases are responsible for the dephosphorylation of the this compound repeats: the Small CTD Phosphatases (SCPs) and Ssu72.

Small CTD Phosphatases (SCPs) , including SCP1, SCP2, and SCP3, are members of the FCP1 (TFIIF-associating CTD phosphatase 1) homology family. springernature.commdpi.com These enzymes preferentially dephosphorylate pSer5 within the CTD repeats. springernature.comnih.govebi.ac.uk SCPs are Mg2+-dependent enzymes belonging to the haloacid dehalogenase (HAD) superfamily and utilize a conserved DXDX(T/V) motif for catalysis, which involves the formation of a phosphoryl-aspartate intermediate. nih.govresearchgate.net Their preference for pSer5 over pSer2 is significant, with studies showing a much higher activity towards pSer5. nih.gov This specificity is critical for the transition from transcription initiation to elongation. researchgate.net

Ssu72 is another essential CTD phosphatase that exhibits high specificity for pSer5. frontiersin.orgresearchgate.net It is a dual-specificity phosphatase that can dephosphorylate both phosphoserine/threonine and phosphotyrosine residues. mdpi.com A unique feature of Ssu72 is its requirement for the pSer5-Pro6 peptide bond to be in the cis conformation for efficient catalysis. mdpi.comnih.gov Ssu72 has also been shown to dephosphorylate pSer7, although with a significantly lower efficiency. mdpi.comfrontiersin.orgnih.gov The orientation of Ssu72 binding to the CTD backbone dictates its specificity for either pSer5 or pSer7. frontiersin.orgnih.gov Ssu72 plays a crucial role in the initiation-elongation transition and in transcription termination. nih.govnih.gov

| Phosphatase | Preferred Substrate | Key Structural Requirement | Primary Role in Transcription |

| SCPs (e.g., SCP1) | pSer5 | - | Transition from initiation to elongation, Neuronal gene silencing |

| Ssu72 | pSer5 >> pSer7 | cis conformation of pSer5-Pro6 | Initiation-elongation transition, Termination |

Dynamics of Phosphorylation Patterns during the Transcription Cycle

The phosphorylation of the this compound repeats is not a static event but rather a highly dynamic process that changes as RNAP II progresses along a gene. This "CTD cycle" of phosphorylation and dephosphorylation is tightly coupled to the different stages of transcription: initiation, elongation, and termination.

Initiation: RNAP II is recruited to the promoter in a hypophosphorylated state. During initiation, the CDK7 subunit of TFIIH phosphorylates Ser5. This high level of pSer5 at the 5' end of genes serves as a docking site for capping enzymes, which modify the nascent RNA transcript.

Elongation: As RNAP II clears the promoter and transitions into the elongation phase, Ser5 phosphorylation levels begin to decrease, a process mediated by phosphatases like Ssu72 and SCPs. nih.gov Concurrently, Ser2 becomes phosphorylated by CDK9 (P-TEFb) and CDK12/13. The level of pSer2 increases progressively towards the 3' end of the gene. nih.gov This switch from a pSer5-dominant to a pSer2-dominant state is crucial for the recruitment of splicing factors and histone modification complexes.

Termination: Towards the end of the gene, the high levels of pSer2 are recognized by factors involved in 3'-end processing and transcription termination. Following termination, the CTD must be dephosphorylated to its initial hypophosphorylated state to be recycled for subsequent rounds of transcription. This recycling is accomplished by phosphatases such as FCP1, which has a preference for pSer2.

This dynamic interplay of kinases and phosphatases on the this compound repeats ensures the coordinated recruitment and release of factors necessary for the successful synthesis and processing of RNA.

Prolyl Isomerization within this compound

Beyond phosphorylation, a critical non-covalent modification that influences the structure and function of the this compound motif is the isomerization of its proline residues.

Cis/Trans Isomerization of Proline Residues (Pro3, Pro6)

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. While the trans form is generally more stable for most amino acids, the energy barrier for the isomerization of the prolyl peptide bond is lower, allowing for a significant population of the cis isomer. researchgate.netnih.gov The isomerization of the Pro3 and Pro6 residues within the heptapeptide repeat adds another layer of regulatory complexity to the CTD code.

This conformational switch is catalyzed by peptidyl-prolyl cis-trans isomerases (PPIases). A key PPIase that targets the CTD is Pin1 . nih.govnih.gov Pin1 specifically recognizes and catalyzes the isomerization of pSer/Thr-Pro motifs. frontiersin.orgnih.gov Therefore, the phosphorylation of Ser2 and Ser5 is a prerequisite for Pin1 activity on the adjacent Pro3 and Pro6, respectively.

The cis or trans conformation of the pSer-Pro bond can profoundly affect the binding of other proteins to the CTD. As mentioned previously, the phosphatase Ssu72 requires the pSer5-Pro6 bond to be in the cis conformation for its activity. nih.govwikipedia.org In contrast, another CTD phosphatase, Fcp1, shows a preference for the trans conformation of its pSer2-Pro3 substrate. nih.gov Thus, the proline isomerization state, regulated by Pin1, acts as a molecular switch that can control the accessibility of the phosphorylated CTD to other regulatory factors, including phosphatases. nih.govwikipedia.org This interplay between phosphorylation and prolyl isomerization significantly expands the regulatory potential of the CTD code. nih.gov

Role of Peptidyl-Prolyl Cis-Trans Isomerases (PPIases) in this compound Modification

The this compound sequence contains two Ser-Pro motifs, which are key sites for a crucial conformational change known as prolyl isomerization. This process involves the interconversion of the peptide bond preceding a proline residue between its cis and trans conformations. researchgate.net This isomerization is an intrinsically slow process but is catalyzed by a family of enzymes called Peptidyl-Prolyl Cis-Trans Isomerases (PPIases). nih.gov

A specific, phosphorylation-dependent PPIase, Pin1, plays a central role in modifying the CTD. oup.com Pin1 recognizes and binds exclusively to phosphorylated Ser/Thr-Pro motifs. nih.gov Within the context of the CTD, Pin1 preferentially recognizes the pSer5-Pro6 motif. mdpi.com By catalyzing the cis/trans isomerization of this bond, Pin1 acts as a molecular switch, altering the three-dimensional structure of the CTD. This conformational change modulates the binding of other regulatory proteins, thereby influencing subsequent steps in the transcription cycle, such as RNA processing and transcription termination. nih.govmdpi.comcornell.edu The activity of Pin1 can replenish the pool of a specific proline isomer, overcoming a rate-limiting step and effectively directing signaling pathways. mdpi.com

Table 1: Key PPIase and its Role in this compound Modification

| Enzyme | Target Motif | Action | Functional Consequence |

|---|

Cross-talk between Phosphorylation and Prolyl Isomerization in this compound

The regulation of the this compound sequence is a prime example of intricate cross-talk between different PTMs, specifically phosphorylation and prolyl isomerization. These two modifications are mechanistically linked, as the activity of the prolyl isomerase Pin1 is dependent on the prior phosphorylation of the serine residue adjacent to the target proline. nih.govnih.gov

The cycle proceeds as follows:

Phosphorylation : Cyclin-dependent kinases (CDKs) phosphorylate serine residues within the CTD repeats, primarily Ser2 and Ser5. nih.gov This phosphorylation is a key signal for the transition from transcription initiation to elongation. nih.gov

Pin1 Recruitment and Isomerization : Following phosphorylation, the newly formed pSer-Pro motif is recognized by Pin1. oup.com Pin1 then binds and catalyzes the isomerization of the prolyl-peptide bond.

Modulation of Subsequent Modifications : The conformational state of the proline residue (cis or trans) directly influences the ability of other enzymes to act on the CTD. For instance, certain CTD phosphatases, such as Ssu72, are specific for a particular proline isomer. nih.govcornell.edu Ssu72, which dephosphorylates pSer5, shows a preference for the cis conformation. nih.gov Therefore, by converting pSer5-Pro6 to the cis form, Pin1 can significantly stimulate the activity of Ssu72, leading to the dephosphorylation of the CTD and facilitating transcription termination and polymerase recycling. nih.govnih.gov Conversely, the isomerization state can also affect the activity of kinases, creating a complex feedback loop that dynamically regulates the CTD's phosphorylation pattern throughout the transcription cycle. nih.govnih.gov

This interplay demonstrates that prolyl isomerization acts as a crucial regulatory layer on top of phosphorylation, expanding the complexity of the CTD code and allowing for fine-tuned control of gene expression. nih.govnih.gov

Other Relevant Post-Translational Modifications of this compound

Beyond phosphorylation and prolyl isomerization, the serine and threonine residues within the this compound sequence are targets for other significant post-translational modifications.

O-GlcNAcylation of this compound

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar molecule to the hydroxyl group of serine or threonine residues. nih.gov This modification is catalyzed by O-GlcNAc transferase (OGT) and removed by O-GlcNAcase (OGA). The CTD of RNA Polymerase II is extensively modified by O-GlcNAc in vivo. nih.govnih.gov

The serine and threonine residues within the heptapeptide repeat are potential sites for O-GlcNAcylation. researchgate.net This modification is dynamic and often occurs in competition with phosphorylation, as both PTMs target the same or adjacent residues. nih.gov Evidence suggests that O-GlcNAcylated Pol II is specifically found in the pre-initiation complex (PIC) at promoters. nih.govresearchgate.net The addition of O-GlcNAc by OGT may prevent phosphorylation by kinases like CDK7. Subsequently, the removal of O-GlcNAc by OGA is thought to be a prerequisite for Ser5 phosphorylation, allowing the transition to productive elongation. researchgate.netresearchgate.net This cycle of O-GlcNAcylation and de-O-GlcNAcylation at the promoter provides another layer of regulation that is sensitive to the cell's nutrient status, as the donor molecule UDP-GlcNAc is derived from glucose metabolism. nih.gov

Ubiquitylation of this compound

Ubiquitylation is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. The largest subunit of RNA Polymerase II, RPB1, which contains the CTD, is a known target for ubiquitylation. nih.gov This modification is often triggered when the polymerase stalls, for instance, due to DNA damage. nih.govresearchgate.net

The E3 ubiquitin ligase Rsp5 (and its human homolog NEDD4) can recognize and ubiquitylate Pol II, a process that is dependent on the CTD. nih.govresearchgate.net The phosphorylation state of the CTD appears to signal for ubiquitylation. nih.gov Following an initial mono-ubiquitylation event, a second E3 ligase complex can add further ubiquitin molecules, creating a polyubiquitin chain that targets the polymerase for degradation by the proteasome. researchgate.net This process is crucial for clearing stalled polymerases from the DNA to allow for repair and to prevent transcriptional blockage. researchgate.netdntb.gov.ua

Methylation of this compound

While the consensus this compound sequence is not directly methylated, non-consensus repeats within the mammalian CTD can contain arginine (Arg) or lysine (Lys) in place of Ser7. nih.govresearchgate.net These variant residues are subject to methylation. For example, an arginine residue at position 1810 (R1810) of the human CTD is methylated by the coactivator-associated arginine methyltransferase 1 (CARM1). nih.gov This methylation appears to occur before transcription initiation, as it is inhibited by Ser2 or Ser5 phosphorylation. nih.govresearchgate.net CTD methylation plays a role in regulating the expression of specific classes of genes, such as those for small nuclear RNAs (snRNAs). nih.gov

Acetylation of this compound

Similar to methylation, acetylation does not occur on the consensus heptapeptide repeat but on non-consensus repeats where Ser7 is substituted with a lysine (K7) residue. cell.comelifesciences.org These K7 residues can be acetylated, and this modification is found to be associated with the elongating form of Pol II that is also phosphorylated on Ser2. elifesciences.org There appears to be a regulatory balance between K7 methylation and K7 acetylation at gene promoters, which helps to fine-tune gene expression levels. elifesciences.org The interplay between K7 acetylation and serine phosphorylation is regulated by RPRD proteins, highlighting a complex crosstalk mechanism that controls the transition into transcription elongation. cell.com

Table 2: Summary of Other Post-Translational Modifications Relevant to the CTD Heptapeptide

| Modification | Enzyme Family | Target Residue(s) | Key Features & Cross-talk |

|---|---|---|---|

| O-GlcNAcylation | OGT / OGA | Ser, Thr | Competes with phosphorylation; occurs at promoters in the pre-initiation complex. |

| Ubiquitylation | E3 Ubiquitin Ligases | Lys (on RPB1) | Triggered by polymerase stalling; signaled by CTD phosphorylation; leads to degradation. |

| Methylation | Arginine Methyltransferases | Arg (in non-consensus repeats) | Occurs on Arg substituting Ser7; inhibited by Ser phosphorylation. |

| Acetylation | Acetyltransferases | Lys (in non-consensus repeats) | Occurs on Lys substituting Ser7; associated with elongating Pol II. |

Molecular Mechanisms and Biological Functions of Ser Pro Thr Ser Pro Ser Tyr

Role of Ser-Pro-Thr-Ser-Pro-Ser-Tyr in Transcription Regulation

The this compound repeat is central to the regulation of transcription, influencing everything from the initiation and elongation of the transcript to its subsequent processing. The diverse functions of the CTD are largely modulated by the post-translational modifications of the serine, threonine, and proline residues within this repeating unit. oup.com

Modulation of Transcriptional Initiation by this compound.rcin.org.pl

The initiation of transcription is a tightly regulated process that begins with the recruitment of RNAP II to the promoter region of a gene. The CTD, in its unphosphorylated or hypophosphorylated state, is crucial for the assembly of the pre-initiation complex (PIC). biorxiv.orgnih.gov This complex includes various general transcription factors that are necessary to position the polymerase correctly at the transcription start site. biorxiv.org

Phosphorylation of the serine-5 (Ser5) residue within the heptapeptide (B1575542) repeat by the kinase component of the transcription factor IIH (TFIIH), specifically cyclin-dependent kinase 7 (CDK7), is a key event that triggers the transition from initiation to elongation. biorxiv.orgnih.gov This modification helps the polymerase to escape the promoter and begin synthesizing the RNA transcript. biorxiv.org Studies have shown that the length of the CTD is also a critical factor for efficient transcription activation, with a shortened CTD leading to delays in the rapid changes in RNA synthesis in response to external signals. embopress.org

| Factor | Role in Transcriptional Initiation |

| Unphosphorylated CTD | Facilitates the assembly of the pre-initiation complex (PIC) at the promoter. |

| TFIIH (CDK7) | Phosphorylates Serine-5 of the heptapeptide repeat. |

| Serine-5 Phosphorylation | Promotes promoter escape and the transition to transcription elongation. biorxiv.orgnih.gov |

| CTD Length | Essential for efficient and rapid transcription activation in response to stimuli. embopress.org |

This compound in Transcription Elongation.rcin.org.plbiosynth.comproteopedia.org

Following initiation, the RNAP II moves along the DNA template, synthesizing the RNA transcript in a process called elongation. The phosphorylation state of the this compound repeat continues to play a pivotal role during this phase. As the polymerase transitions from initiation to elongation, the phosphorylation pattern on the CTD shifts. While Ser5 phosphorylation is characteristic of the early stages of transcription, phosphorylation of serine-2 (Ser2) becomes more prominent during productive elongation. biorxiv.org

The positive transcription elongation factor b (P-TEFb), which contains cyclin-dependent kinase 9 (CDK9), is a key kinase responsible for phosphorylating Ser2. biosynth.com This modification is associated with the recruitment of factors that facilitate the elongation process and prevent premature termination. Furthermore, recent research has highlighted the importance of threonine-4 (Thr4) phosphorylation in regulating transcription elongation and termination. rcsb.orgrcsb.org Although its detection was previously challenging, it is now understood that Thr4 phosphorylation is involved in the recruitment of specific proteins during elongation. rcsb.org

| Modification | Associated Kinase | Function in Elongation |

| Serine-2 Phosphorylation | P-TEFb (CDK9) | Promotes productive elongation and recruitment of elongation factors. biosynth.com |

| Threonine-4 Phosphorylation | Not fully elucidated | Implicated in pausing, elongation, and termination. rcsb.orgrcsb.org |

Link to RNA Processing (Polyadenylation and Splicing).rcin.org.plbiosynth.combioinformatics.org

The CTD of RNAP II acts as a platform to couple transcription with the co-transcriptional processing of the nascent RNA transcript, including 5' capping, splicing, and 3' polyadenylation. nih.gov The dynamic phosphorylation of the this compound repeats is instrumental in recruiting the necessary processing factors to the site of transcription.

The hyperphosphorylated form of the CTD, particularly the RNAP IIO form, is known to interact with components of the splicing machinery, such as snRNPs and SR-like proteins. nih.gov This interaction is thought to enhance the efficiency of splicing by facilitating the recognition of splice sites on the pre-mRNA as it is being transcribed. nih.gov Furthermore, the CTD has been shown to be directly involved in activating splicing, even when fused to a heterologous protein. nih.gov

Phosphorylation of Thr4 has also been implicated in the regulation of 3'-end processing, including polyadenylation. rcsb.orgpdbj.org This modification can influence the choice of alternative 3'-end processing sites, thereby contributing to the diversity of the transcriptome. rcsb.org

| RNA Processing Event | Role of this compound | Key Interacting Factors |

| Splicing | Recruits splicing factors to the nascent transcript. nih.gov | snRNPs, SR-like proteins. nih.gov |

| Polyadenylation | Regulates 3'-end processing. rcsb.orgpdbj.org | Factors involved in cleavage and polyadenylation. |

Protein-Protein Interactions Mediated by this compound

The functionality of the this compound repeat is heavily dependent on its ability to interact with a multitude of other proteins. These interactions are often regulated by the phosphorylation status of the CTD.

Interaction with WW Domains (e.g., Pin1).oup.comoup.com

The proline residues within the this compound motif are critical for interactions with proteins containing WW domains. The WW domain is a protein module that recognizes proline-rich sequences. One of the most well-studied WW domain-containing proteins that interacts with the CTD is the peptidyl-prolyl cis/trans isomerase, Pin1.

Pin1 specifically recognizes and binds to phosphorylated Ser-Pro motifs within the CTD. oup.com This interaction can induce a conformational change in the CTD by catalyzing the isomerization of the peptide bond between serine and proline. This isomerization can, in turn, affect the phosphorylation state of the CTD and its ability to recruit other factors, thereby influencing the progression of transcription. The interaction between the CTD and the WW domain of the E3 ubiquitin ligase Rsp5 in yeast is another example that is essential for the ubiquitination of RNAP II. rcin.org.pl

| Interacting Protein | Domain | Binding Motif on CTD | Functional Consequence |

| Pin1 | WW domain | Phosphorylated Ser-Pro | Catalyzes cis/trans isomerization, influencing CTD conformation and function. oup.com |

| Rsp5 (yeast) | WW domain | Ser-Pro | Mediates ubiquitination of RNAP II. rcin.org.pl |

Binding with SR Proteins (e.g., SR-A1).rcin.org.plbioinformatics.org

Serine/arginine-rich (SR) proteins are a family of splicing factors that play a crucial role in both constitutive and alternative splicing. researchgate.net The hyperphosphorylated CTD of RNAP II has been shown to interact with SR proteins, and this interaction is important for the recruitment of these splicing factors to the sites of active transcription. nih.govethernet.edu.et

The phosphorylated CTD can directly bind to the RS (arginine/serine-rich) domain of SR proteins. This interaction is thought to facilitate the efficient transfer of SR proteins from the transcription machinery to the nascent pre-mRNA, thereby ensuring the timely and accurate recognition of splice sites. For example, SR-A1 (also known as SCAF8) is an SR-like CTD-associated factor that has been shown to interact with the CTD.

| Interacting Protein Family | Domain | Binding Site on CTD | Functional Consequence |

| SR Proteins | RS domain | Phosphorylated CTD | Recruitment of splicing factors to the site of transcription. nih.govethernet.edu.et |

| SR-A1 (SCAF8) | SR-like | CTD | Association with the CTD to potentially influence splicing. |

Recruitment of Regulatory Factors to the CTD

The this compound sequence, as part of the larger CTD, is a critical platform for the binding of numerous regulatory factors that control the transcription cycle. The specific post-translational modifications on this peptide create a "CTD code" that is read by different proteins, ensuring the timely execution of transcriptional events. tandfonline.com

The unphosphorylated form of the CTD is primarily associated with the assembly of the preinitiation complex (PIC) at the promoter. nih.gov Factors like the Mediator complex bind to the unphosphorylated CTD, bridging upstream activators with the core RNAP II machinery. nih.gov

Upon transcription initiation and promoter clearance, the CTD becomes extensively phosphorylated. This phosphorylation serves as a docking site for a host of factors involved in RNA processing:

Capping Enzyme: Phosphorylation at the fifth position of the canonical repeat (Ser5) is crucial for recruiting the capping enzyme (CE), which adds a 7-methylguanosine (B147621) cap to the 5' end of the nascent mRNA transcript. nih.gov

Splicing Factors: As transcription elongates, the phosphorylation pattern shifts, with increasing phosphorylation at the second position (Ser2). This state, often in combination with other modifications, recruits components of the spliceosome, which are responsible for intron removal. nih.gov

3'-End Processing and Termination Factors: Towards the end of a gene, specific phosphorylation patterns, along with the dephosphorylation of Ser5, facilitate the recruitment of complexes involved in cleavage, polyadenylation, and transcription termination. tandfonline.comnih.gov For instance, the phosphatase Ssu72 and the peptidyl-prolyl isomerase Ess1/Pin1 have been implicated in 3' end formation through their interaction with the CTD. nih.gov

The dynamic interplay of modifications on the this compound repeats ensures a coordinated and efficient coupling of transcription with RNA processing, effectively turning the elongating RNAP II into a mobile processing factory. a-z.lu

Table 1: Regulatory Factors Recruited to the CTD

| Factor/Complex | CTD Modification State | Function |

|---|---|---|

| Mediator Complex | Hypophosphorylated | PIC assembly, transcription initiation |

| Capping Enzyme (CE) | Phospho-Ser5 | 5' mRNA capping |

| Splicing Factors | Phospho-Ser2/Ser5 | Spliceosome assembly, intron removal |

| 3'-End Processing Factors | Varies (e.g., low Ser5P) | mRNA cleavage and polyadenylation |

| Termination Factors | Varies | Dissociation of RNAP II from DNA |

This compound as an Enzymatic Substrate

The regulatory potential of the this compound peptide is realized through its function as a substrate for several key enzyme families. The hydroxyl groups of serine and threonine and the unique backbone conformation imposed by proline make this sequence a prime target for post-translational modifications. ebi.ac.uk

Substrate for Protein Kinases in Cellular Signaling

The serine and threonine residues within the this compound motif are targets for a variety of protein kinases, which are enzymes that transfer a phosphate (B84403) group from ATP to the substrate. wikipedia.org The presence of proline residues immediately following the serine or threonine is a hallmark of recognition sites for proline-directed kinases, particularly the cyclin-dependent kinases (CDKs). nih.govnih.gov

Key kinases that phosphorylate the CTD heptapeptide repeats include:

Cyclin-Dependent Kinase 7 (CDK7): As a component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating Ser5 and Ser7 during transcription initiation. nih.gov This modification is a critical signal for promoter escape and the recruitment of RNA capping factors. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): A component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates Ser2 during the transition from early to productive elongation. nih.govnih.gov This phosphorylation event is associated with increased processivity of RNAP II and the recruitment of splicing factors. nih.gov

Other Kinases: While CDK7 and CDK9 are the primary CTD kinases, other kinases can also modify the heptapeptide repeat. The consensus sequence Pro-Leu-Ser/Thr-Pro has been identified as a recognition site for a growth factor-stimulated protein kinase, highlighting the potential for diverse signaling pathways to converge on the CTD. nih.gov

The sequential and combinatorial action of these kinases generates specific phosphorylation patterns on the CTD, which dictate its function at different stages of the transcription cycle. nih.gov

Table 2: Protein Kinases Targeting the CTD Heptapeptide

| Kinase | Subunit of | Target Residue(s) | Function in Transcription |

|---|---|---|---|

| CDK7 | TFIIH | Ser5, Ser7 | Initiation, promoter escape, capping |

| CDK9 | P-TEFb | Ser2 | Elongation, splicing factor recruitment |

| ERT Kinase | N/A | Thr/Ser in Pro-Leu-Ser/Thr-Pro | Potential for signal integration |

Substrate for Protein Phosphatases

The phosphorylation of the this compound sequence is a reversible process, counteracted by the action of protein phosphatases, which remove the phosphate groups. encyclopedia.pub This dephosphorylation is essential for resetting the CTD to a hypophosphorylated state, allowing RNAP II to be recycled for new rounds of transcription. nih.gov It also plays a role in modulating the CTD code during elongation and termination. nih.gov

Several protein phosphatases target the CTD:

FCP1 (TFIIF-associating CTD phosphatase 1): Encoded by the CTDP1 gene, FCP1 is a key phosphatase that can dephosphorylate both Ser2 and Ser5. frontiersin.org Its activity is crucial for RNAP II recycling and is thought to be stimulated by the general transcription factor TFIIF in the 5' regions of genes. nih.govfrontiersin.org

SCP1 (Small CTD Phosphatase 1): This phosphatase shows specificity for Ser5-P and is involved in the transition from initiation to elongation. mdpi.com

SSU72: This phosphatase also exhibits specificity for Ser5-P and is implicated in transcription termination and 3' end processing. tandfonline.comresearchgate.net Its activity can be influenced by the isomeric state of the adjacent proline residue. researchgate.net

RPAP2 (RNA Polymerase II-Associated Protein 2): This phosphatase is recruited to the CTD via Ser7 phosphorylation and subsequently dephosphorylates Ser5, a step important for the transcription of small nuclear RNA (snRNA) genes. tandfonline.com

The regulated activity of these phosphatases ensures the dynamic nature of the CTD phosphorylation pattern throughout the transcription cycle. nih.gov

Table 3: Protein Phosphatases Targeting the CTD Heptapeptide

| Phosphatase | Specificity | Function in Transcription |

|---|---|---|

| FCP1 | pSer2, pSer5 | RNAP II recycling, elongation |

| SCP1 | pSer5 | Transition to elongation |

| SSU72 | pSer5 | Termination, 3'-end processing |

| RPAP2 | pSer5 (recruited by pSer7) | snRNA gene transcription |

Substrate for Peptidyl-Prolyl Isomerases

The two proline residues in the this compound sequence can exist in either a cis or trans conformation. The isomerization between these two states is a slow process but can be catalyzed by enzymes known as peptidyl-prolyl isomerases (PPIases). nih.gov This conformational change can profoundly affect the structure of the CTD and its interaction with other proteins. researchgate.net

The key PPIase that acts on the CTD is Pin1 . Pin1 is unique in that it specifically recognizes and binds to phosphorylated Ser/Thr-Pro motifs. nih.govresearchgate.net

Mechanism: Pin1's N-terminal WW domain binds to the pSer/Thr-Pro motif, and its C-terminal PPIase domain catalyzes the cis-trans isomerization of the peptide bond involving the proline residue. nih.govfrontiersin.org

Functional Consequences: By altering the backbone conformation of the CTD, Pin1 can regulate transcription in several ways. It can influence the rate of phosphorylation or dephosphorylation by kinases and phosphatases that have a preference for a specific proline isomer. researchgate.netnih.gov For example, the phosphatases Scp1 and Ssu72, which both target the same serine residue in the CTD, show different preferences for the isomerization state of the adjacent proline, and Pin1 can differentially affect their dephosphorylation rates. researchgate.net This adds another layer of regulation to the CTD code, where conformational changes, in addition to covalent modifications, dictate the recruitment and activity of regulatory factors. nih.govresearchgate.net

Advanced Methodologies in Ser Pro Thr Ser Pro Ser Tyr Research

Peptide Synthesis Strategies for Ser-Pro-Thr-Ser-Pro-Ser-Tyr and its Analogues

The chemical synthesis of the heptapeptide (B1575542) this compound, a consensus sequence from the C-terminal domain of RNA polymerase II, presents unique challenges due to its specific amino acid composition. researchgate.net The presence of multiple serine and threonine residues, along with proline, necessitates specialized strategies to achieve high purity and yield.

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing peptides like this compound. drivehq.com The synthesis is typically performed by assembling the peptide chain stepwise from the C-terminus to the N-terminus on an insoluble polymeric support, or resin. nih.gov The 9-fluorenylmethoxycarbonyl/t-butyl (Fmoc/tBu) strategy is commonly employed due to its use of milder reaction conditions compared to older Boc/Bzl strategies. drivehq.com

In a typical Fmoc/tBu SPPS cycle, the N-terminal Fmoc protecting group is removed with a mild base (e.g., piperidine (B6355638) in DMF), followed by coupling of the next Fmoc-protected amino acid. csic.es This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups (like t-butyl for Ser, Thr, and Tyr) are removed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). drivehq.comacs.org

However, sequences rich in Ser and Thr, such as this compound, are known to be "difficult peptides." A primary challenge is inter-chain aggregation during synthesis, which can hinder coupling reactions and lead to low yields and purity. nih.govmerckmillipore.com To overcome this, advanced techniques have been developed. One powerful method involves the use of pseudoproline (ΨPro) dipeptides. merckmillipore.com These building blocks, derived from Ser or Thr, are incorporated into the peptide chain and introduce a "kink" that disrupts the formation of aggregates. merckmillipore.com For instance, a monomer like Fmoc-Ser(ψMe,Mepro)-OH can be used to introduce serine residues, facilitating the subsequent acylation steps which would otherwise be sterically hindered. acs.orgnih.gov

Additionally, "minimal protection" strategies are being investigated as a more environmentally friendly approach. drivehq.com These methods aim to reduce the reliance on hazardous reagents like TFA by using protecting groups that can be removed under milder conditions. drivehq.com For a related peptide containing a Pro-Ser-Pro-Ser-Tyr motif, a minimal protection approach was contrasted with a conventional one, highlighting efforts to make peptide synthesis more sustainable. drivehq.com

Table 1: Comparison of SPPS Strategies for this compound Synthesis

| Strategy | Protecting Group Scheme | Key Features | Advantages | Challenges |

|---|---|---|---|---|

| Conventional SPPS | Fmoc/tBu | Stepwise assembly on a solid resin; final cleavage and deprotection with strong acid (TFA). drivehq.com | Well-established, reliable for many sequences, automatable. nih.gov | Can lead to aggregation in "difficult sequences"; heavy use of hazardous reagents. drivehq.comnih.gov |

| Pseudoproline-Assisted SPPS | Fmoc/tBu with ΨPro monomers/dipeptides | Incorporates Ser/Thr as pseudoproline derivatives (e.g., oxazolidines) to break secondary structures. nih.govmerckmillipore.com | Disrupts aggregation, improves coupling efficiency and purity for sequences rich in Ser/Thr. nih.govmerckmillipore.com | Requires specialized, sometimes costly, pseudoproline building blocks. nih.gov |

| Minimal Protection SPPS | Alternative protecting groups (e.g., Dde) | Employs protecting groups removable under milder, orthogonal conditions, reducing TFA usage. drivehq.com | Greener chemistry, mitigates product decomposition from harsh acid treatments. drivehq.com | Requires careful selection of orthogonal protecting groups and cleavage conditions. drivehq.com |

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS, particularly for large-scale industrial production. google.com In LPPS, the peptide is synthesized while remaining dissolved in a suitable solvent. ontosight.ai The process typically involves the coupling of two partially protected peptide fragments. google.com After each coupling step, one of the protecting groups (either at the N- or C-terminus) is selectively removed to allow for the next fragment condensation. google.com

A key advantage of LPPS is the ability to purify and characterize intermediate fragments, which can ensure the quality of the final product. However, this also makes the process more labor-intensive than the automated, single-vessel approach of SPPS. nih.gov A significant challenge in LPPS is the removal of excess reagents and by-products after each step. Modern methods have been developed to streamline this, such as using an extraction process with a biphasic system of 2-methyltetrahydrofuran (B130290) (MeTHF) and water to efficiently remove polar aprotic solvents like N,N-dimethylformamide (DMF) that are commonly used in the coupling reactions. google.com

One research goal has been to create analogues with more stable, "preorganized" structures to study their potential as DNA-interactive agents. rutgers.edu This was achieved by substituting amino acids at the i+2 positions of the two potential β-turn sites within the heptapeptide. rutgers.edu For example, substituting Glycine or D-Alanine for Threonine or Serine can alter the conformational flexibility and stabilize the turn structure. rutgers.edu These studies provide insight into how modifications affect the peptide's folding and can guide the design of novel bioactive molecules. rutgers.edu

Table 2: Examples of this compound Analogues and Their Purpose

| Peptide Sequence | Modification | Purpose of Design |

|---|---|---|

| Tyr-Ser-Pro-Thr -Ser-Pro-Ser -Tyr-NH₂ | Native Sequence (Peptide 1) | Baseline for structural comparison. rutgers.edu |

| Tyr-Ser-Pro-Gly -Ser-Pro-Gly -Tyr-NH₂ | Thr → Gly; Ser → Gly (Peptide 2) | To investigate strategies for structural preorganization and stabilization of β-turns. rutgers.edu |

| Tyr-Ser-Pro-D-Ala -Ser-Pro-D-Ala -Tyr-NH₂ | Thr → D-Ala; Ser → D-Ala (Peptide 3) | To examine the effect of a D-amino acid substitution on β-turn formation. rutgers.edu |

| Tyr-Ser-Pro-Gly -Ser-Pro-Ser -Tyr-NH₂ | Thr → Gly (Peptide 4) | To assess the structural influence of a single substitution in the amino-terminal β-turn site. rutgers.edu |

Biophysical Techniques for this compound Analysis

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to analyze the secondary structure of peptides and proteins in solution. uniroma1.it The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptide bonds. uniroma1.it The resulting CD spectrum provides information about the proportions of α-helix, β-sheet, turn, and disordered structures. elte.huresearchgate.net

CD has been used exhaustively to study the conformation of both the monomeric heptapeptide H-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH and its polymeric form, poly(this compound). researchgate.netoup.com These studies report the CD spectra in terms of mean residue ellipticity and analyze how the structure changes in different solvent environments. rutgers.edu

Key findings from CD analysis include:

Monomeric Peptide : In water, the CD spectrum of H-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH indicates the presence of a turn structure. researchgate.netoup.com This turn conformation is significantly stabilized in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and acetonitrile (B52724), which promote intra-molecular hydrogen bonding. researchgate.netoup.com

Polymeric Peptide : The polymer, poly(this compound), shows a predominantly disordered conformation in water. researchgate.netoup.com However, upon the addition of TFE or acetonitrile, the polymer adopts a more ordered structure, characterized by the formation of turns. researchgate.netoup.com It has been suggested that in these solvents, the polymer may also form a "super conformation," possibly a type of helix, induced by the periodic nature of the repeating sequence. oup.com

Analogue Analysis : CD spectroscopy is also used to verify the structural impact of amino acid substitutions in designed analogues. rutgers.edu By comparing the CD spectra of modified peptides to the native sequence, researchers can confirm whether the intended structural changes, such as the stabilization of β-turns, have been achieved. rutgers.edu The appearance or enhancement of specific spectral features, such as a small positive peak around 230 nm, can serve as an indicator of a desired secondary structure. jst.go.jp

Table 3: Summary of Circular Dichroism Findings for this compound and its Polymer

| Compound | Solvent | Predominant Conformation | Reference |

|---|---|---|---|

| H-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH (Monomer) | Water | Turn Structure | researchgate.net, oup.com |

| H-Ser-Pro-Thr-Ser-Pro-Ser-Tyr-OH (Monomer) | 2,2,2-trifluoroethanol (TFE) / Acetonitrile | Stabilized Turn Structure | researchgate.net, oup.com |

| Poly(this compound) (Polymer) | Water | Disordered | researchgate.net, oup.com |

| Poly(this compound) (Polymer) | 2,2,2-trifluoroethanol (TFE) / Acetonitrile | Turn Structure, potential "Super Conformation" | researchgate.net, oup.com |

High-Resolution NMR Spectroscopy for Conformational Mapping

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides like this compound in solution. thieme-connect.denih.gov By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can obtain detailed information about the peptide's backbone and side-chain conformations. uzh.chnih.gov

Several NMR techniques are employed for this purpose:

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies scalar-coupled protons, helping to assign resonances within individual amino acid residues. uzh.ch

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid, facilitating the identification of residue types. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close in proximity, providing crucial distance restraints for structure calculation. uzh.ch

For a peptide like this compound, which contains proline residues, the conformation around the Ser-Pro peptide bond is of particular interest. Proline can exist in either a cis or trans conformation, and this isomerization can significantly impact the local peptide structure. nih.gov NMR is well-suited to study this phenomenon, as the different conformations give rise to distinct sets of resonance signals. thieme-connect.de

The flexibility of linear peptides often results in an averaged NMR spectrum due to the rapid interconversion between multiple conformations. thieme-connect.de However, the presence of specific structural elements or binding to other molecules can stabilize certain conformations, leading to a more defined set of NMR signals.

A study on a doubly phosphorylated peptide with the sequence Tyr-P.Ser-Pro-Thr-P.Ser-Pro-Ser, representing a repeat from the RNA polymerase II CTD, utilized X-ray crystallography to reveal the structural basis of its interaction with the Pin1 WW domain. researchgate.net While not an NMR study, the detailed structural information obtained provides a valuable reference for interpreting NMR data on similar peptides. The study highlighted the specific residues involved in recognizing the phosphoserine and proline moieties. researchgate.net

Table 1: Key NMR Parameters for Peptide Conformational Analysis

| NMR Parameter | Information Provided | Relevance to this compound |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Local electronic environment, secondary structure. nih.gov | Sensitive to phosphorylation and proline isomerization. |

| Scalar Coupling Constants (J-couplings) | Dihedral angles (e.g., φ, ψ). uzh.ch | Defines backbone conformation. |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances (through-space). uzh.ch | Crucial for determining 3D structure. |

| Temperature Coefficients | Involvement of amide protons in hydrogen bonding. | Identifies intramolecular hydrogen bonds stabilizing the structure. |

Fluorescence Polarization Studies

Fluorescence Polarization (FP) is a versatile technique used to study molecular interactions in solution, such as the binding of the this compound peptide to proteins. nih.govbmglabtech.com The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light depends on the molecule's rotational diffusion rate. bmglabtech.com

In a typical FP assay involving the this compound peptide, the peptide is labeled with a fluorescent dye (tracer). When the tracer is free in solution, it rotates rapidly, resulting in low polarization of the emitted light. However, when the tracer binds to a larger molecule, such as a protein, its rotation is slowed down, leading to an increase in the polarization of the emitted light. bmglabtech.com This change in polarization can be used to quantify the binding affinity (Kd) and to screen for inhibitors that disrupt the interaction.

FP assays are particularly useful for studying the interactions of phosphorylated peptides with their binding partners. For example, the phosphorylation of serine or threonine residues in the this compound sequence can create binding sites for specific protein domains. researchgate.net FP can be used to measure the affinity of these interactions and to investigate the specificity of the binding.

A study on the interaction between phosphomimetic peptides and RPA70N utilized fluorescence polarization anisotropy to determine binding affinities. nih.gov Although the specific sequence this compound was not used, the methodology is directly applicable. In that study, peptides with varying numbers of aspartate substitutions to mimic phosphorylation were synthesized and labeled with fluorescein (B123965) isothiocyanate (FITC). nih.gov The change in anisotropy upon binding to the protein provided quantitative data on the interaction. nih.gov

Table 2: Application of Fluorescence Polarization in this compound Research

| Application | Description | Example |

| Binding Affinity Measurement | Determining the dissociation constant (Kd) of the peptide-protein interaction. | Titrating a fluorescently labeled this compound peptide with a binding protein and measuring the change in polarization. |

| High-Throughput Screening | Screening compound libraries for inhibitors of the peptide-protein interaction. | Identifying small molecules that disrupt the binding of a phosphorylated this compound peptide to its target protein. |

| Kinetic Analysis | Measuring the association and dissociation rates of the binding event. | Monitoring the change in polarization over time after mixing the peptide and protein. u-strasbg.fr |

Mass Spectrometry-Based PTM Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for the identification and characterization of post-translational modifications (PTMs) on peptides like this compound. researchgate.netnih.gov Due to its high sensitivity and mass accuracy, MS can detect the mass shift caused by the addition of a modifying group, such as a phosphate (B84403) group in phosphorylation. nih.gov

Tandem mass spectrometry (MS/MS) is particularly powerful for PTM analysis. In an MS/MS experiment, the modified peptide is isolated and fragmented, and the resulting fragment ions provide information about the peptide's sequence and the location of the modification. researchgate.net

Common fragmentation techniques used in PTM analysis include:

Collision-Induced Dissociation (CID): This method can sometimes lead to the loss of labile PTMs, such as phosphorylation, making it challenging to pinpoint the exact modification site. researchgate.net

Electron-Transfer Dissociation (ETD) and Electron-Capture Dissociation (ECD): These are "softer" fragmentation methods that tend to preserve labile PTMs, allowing for more precise localization of the modification site. nih.gov

For the this compound peptide, MS can be used to identify which of the serine, threonine, or tyrosine residues are phosphorylated. The addition of a phosphate group results in a mass increase of 79.9663 Da. ohio-state.edu Distinguishing between phosphorylation on serine and threonine can be challenging due to their identical mass, but careful analysis of the MS/MS fragmentation pattern can often resolve this ambiguity.

Enrichment strategies are often necessary before MS analysis due to the low stoichiometry of many PTMs. creative-proteomics.com For phosphopeptides, methods like immobilized metal affinity chromatography (IMAC) and titanium dioxide (TiO2) chromatography are commonly used to selectively isolate phosphorylated peptides from a complex mixture. creative-proteomics.comacs.org

Table 3: Common Post-Translational Modifications of this compound and their Mass Shifts

| Modification | Modified Residue(s) | Mass Shift (Da) |

| Phosphorylation | Ser, Thr, Tyr | +79.9663 ohio-state.edu |

| Acetylation | Ser, Thr | +42.0106 ohio-state.edu |

| Methylation | Arg (if present in a variant) | +14.0157 creative-proteomics.com |

| Glycosylation | Ser, Thr | Varies depending on the glycan |

Peptide Array and Microarray Technologies for this compound Studies

Peptide arrays and microarrays are high-throughput platforms that allow for the simultaneous analysis of interactions between a large number of peptides and other molecules, such as proteins or antibodies. nih.govnih.gov These technologies are particularly valuable for studying the specificity of interactions involving the this compound peptide and its various modified forms.

In a typical peptide array experiment, a library of peptides, including variants of the this compound sequence with different modifications, is synthesized and immobilized on a solid support. nih.gov This array is then incubated with a labeled protein of interest, and the binding events are detected. This approach can be used to:

Map binding epitopes: By synthesizing overlapping peptide fragments, it is possible to identify the specific amino acid residues that are critical for the interaction.

Investigate the influence of PTMs: By including phosphorylated and non-phosphorylated versions of the peptide on the array, one can determine the effect of phosphorylation on binding affinity and specificity.

Profile enzyme activity: Peptide arrays can be used as substrates for kinases and phosphatases to study their substrate specificity.

A study on N-terminal arginylation utilized CelluSpots peptide arrays to analyze the substrate specificity of the Ate1 R-transferase. nih.gov While the specific sequence this compound was not the primary focus, the methodology is highly relevant. The study demonstrated the use of immobilized peptides to perform in vitro arginylation assays and identify consensus motifs for the enzyme. nih.gov

Imaging mass spectrometry (IMS) can be combined with peptide microarrays to provide a label-free method for detecting enzyme activity. nih.gov In this approach, a microarray of phosphopeptides is incubated with a phosphatase, and IMS is used to detect the mass shift corresponding to dephosphorylation. nih.gov

Future Directions and Emerging Research Avenues for Ser Pro Thr Ser Pro Ser Tyr

High-Throughput Screening for Modulators of Ser-Pro-Thr-Ser-Pro-Ser-Tyr Interacting Proteins

The central role of the this compound motif and its interacting proteins in transcription makes them attractive targets for therapeutic intervention. High-throughput screening (HTS) offers a powerful approach to identify small molecules or peptides that can modulate these protein-protein interactions (PPIs). mdpi.comnih.gov Such modulators could either disrupt interactions that drive disease processes or stabilize beneficial ones.